N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
Description
N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyl group, an oxadiazole ring, and a hexahydropyrimidoazepine core, making it an interesting subject for chemical and pharmacological studies.
Properties
IUPAC Name |
N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-14-23-19(24-30-14)18-16-10-6-3-7-11-25(16)21(29)26(20(18)28)13-17(27)22-12-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLINCXRZOMTTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide involves multiple steps, typically starting with the preparation of the oxadiazole ring and the hexahydropyrimidoazepine core. The benzyl group is then introduced through a benzylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different characteristics. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide has shown promising results in various biological assays:
- Antiviral Activity : Recent studies indicate that derivatives of this compound exhibit potent inhibitory effects against viral RNA-dependent RNA polymerases (RdRp), including those from SARS-CoV-2. Compounds within this class have demonstrated IC50 values as low as 1.11 μM against RdRp .
- Anticancer Potential : The oxadiazole moiety is recognized for its ability to induce apoptosis in cancer cells. Research indicates that compounds with similar structures show significant activity against various cancer cell lines by disrupting cell proliferation pathways .
- Anticonvulsant Effects : Some derivatives have been tested for their anticonvulsant properties in animal models. Notably, certain compounds exhibited ED50 values comparable to established anticonvulsants such as phenytoin .
Chemical Biology
The compound serves as a valuable tool in chemical biology for probing protein interactions and functions:
- Protein Inhibition Studies : The reactive functional groups within the molecule allow it to form covalent bonds with nucleophilic sites on proteins, making it useful for studying enzyme inhibition mechanisms .
Case Study 1: SARS-CoV-2 Inhibition
A study evaluated several N-benzyl-acetamides for their ability to inhibit SARS-CoV-2 RdRp. The most potent derivative showed an IC50 value significantly lower than that of remdesivir .
Case Study 2: Anticonvulsant Activity
In animal models assessing anticonvulsant efficacy, specific derivatives demonstrated comparable efficacy to traditional medications like phenytoin. Structural modifications were found to enhance potency and selectivity for receptor targets .
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and hexahydropyrimidoazepine core may allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can be compared to other compounds with similar structures, such as:
- N-benzyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide
- 2-methyl-5-(4-nitro-benzyloxy)-benzofuran-3-carboxylic acid methyl ester These compounds share some structural features but differ in their specific functional groups and overall architecture, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its combination of the oxadiazole ring and hexahydropyrimidoazepine core, which may confer distinct properties and applications.
Biological Activity
N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C22H19N3O4
- Molecular Weight : 373.41 g/mol
- CAS Number : 1775421-62-9
- LogP : 5.0125 (indicating lipophilicity)
Synthesis
The synthesis of N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimido derivatives has been explored in various studies. The synthetic routes often involve multi-step processes that include the formation of oxadiazole rings and subsequent functionalization to achieve the desired biological activity.
Antioxidant Activity
Research has demonstrated that compounds similar to N-benzyl derivatives exhibit significant antioxidant properties. For instance:
- DPPH Scavenging : Compounds with oxadiazole moieties showed high radical scavenging activity against DPPH radicals. Percent inhibition ranged from 64.5% to 81% after 20 minutes for certain derivatives .
Antimicrobial Activity
Studies have indicated that this class of compounds possesses notable antimicrobial properties:
- Inhibition of Pathogen Growth : The compound has been tested against various bacterial strains. For example, it demonstrated effective inhibition against Pseudomonas aeruginosa and moderate effects against Escherichia coli .
Structure-Activity Relationship (SAR)
The structure of N-benzyl derivatives is crucial for their biological activity. Variations in substituents on the oxadiazole ring significantly influence their potency as antioxidants and antimicrobial agents. For instance:
- Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
Case Study 1: Antioxidant Efficacy
In a comparative study on several oxadiazole derivatives:
- The compound exhibited an IC50 value of 10 µM for lipoxygenase inhibition, demonstrating its potential as a therapeutic agent in oxidative stress-related conditions .
Case Study 2: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various pyrimidine derivatives:
- The compound showed significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL compared to standard antibiotics like Ciprofloxacin .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
